3,4,6-Trichlorocatechol
Overview
Description
3,4,6-Trichlorocatechol (3,4,6-TC) is a chemical compound that is derived from catechol, a naturally occurring phenolic compound found in plants and other organisms. It is a common intermediate in the manufacture of insecticides, fungicides, and other synthetic chemicals. 3,4,6-TC has been studied extensively for its potential applications in various scientific fields, including medicine, agriculture, and biotechnology.
Scientific Research Applications
Biodegradation by Bacteria
Pseudomonas sp. strain P51 utilizes 1,2-dichlorobenzene, 1,4-dichlorobenzene, and 1,2,4-trichlorobenzene as carbon and energy sources, converting them into 3,4-dichlorocatechol and 3,4,6-trichlorocatechol through a dioxygenase system and a dehydrogenase. The degradation process ultimately forms chloromaleylacetic acid (van der Meer et al., 1991).
Anaerobic Bacterial Transformation
Anaerobic bacteria consortia demonstrate a capability for transforming chloroveratroles, chloroguaiacols, and chlorocatechols. In these processes, chlorocatechols like this compound undergo dechlorination, forming compounds such as 3,5-dichlorocatechol (Neilson et al., 1987).
Photolytic Conversion and Toxicity
Research indicates that during the photolytic degradation of chlorophenolic substances like 2,4,6-trichlorophenol, products with increased toxic effects are formed, including 3,5-dichlorocatechol (Svenson & Hynning, 1997).
Electrochemical Hydrodechlorination
The electrochemical hydrodechlorination of 3,4,5,6-tetrachloropicolinic acid to 3,6-dichloropicolinic acid shows that intermediates like 3,4,6-trichloropicolinic acid can be formed during the process, providing insights into environmental decontamination methods (Ma et al., 2010).
Impact on Drug Discovery
While not directly related to this compound, the advancements in click chemistry have significant implications for the synthesis and application of complex molecules in drug discovery, potentially relevant for compounds including chlorocatechols (Kolb & Sharpless, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
3,4,6-Trichlorocatechol (TCC) is a metabolite produced by industrial pollutants It’s known that tcc is a product of post-mitochondrial liver fraction from aroclor-1254 induced rats , suggesting that it may interact with liver enzymes or other cellular components.
Mode of Action
It’s known that tcc is a metabolite produced by industrial pollutants . This suggests that TCC might interact with its targets in a way that is influenced by the presence of these pollutants.
Biochemical Pathways
Given that tcc is a metabolite produced by industrial pollutants , it’s likely that it affects pathways related to the metabolism and detoxification of these pollutants.
Pharmacokinetics
It’s known that tcc is a metabolite produced by industrial pollutants , suggesting that its bioavailability and pharmacokinetics may be influenced by the presence and metabolism of these pollutants.
Result of Action
It’s known that tcc is a metabolite produced by industrial pollutants , suggesting that its effects may be related to the biological responses to these pollutants.
Action Environment
The action of TCC is likely influenced by environmental factors, given that it is a metabolite produced by industrial pollutants . These pollutants, and the environmental conditions under which they are present, could potentially influence the action, efficacy, and stability of TCC.
Biochemical Analysis
Biochemical Properties
3,4,6-Trichlorocatechol plays a significant role in biochemical reactions, particularly in the degradation of chlorinated aromatic compounds. It interacts with several enzymes, including chlorocatechol 1,2-dioxygenase, which catalyzes the cleavage of the aromatic ring . This interaction leads to the formation of chloromuconate, a key intermediate in the degradation pathway. Additionally, this compound can induce DNA strand breaks, highlighting its potential genotoxic effects .
Cellular Effects
This compound has been shown to influence various cellular processes. It can induce DNA fragmentation, which may lead to cell cycle arrest or apoptosis . The compound also affects cell signaling pathways, potentially altering gene expression and cellular metabolism. For instance, exposure to this compound can result in oxidative stress, impacting the redox state of cells and leading to the activation of stress response pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of specific enzymes involved in the degradation of chlorinated compounds . This inhibition can lead to the accumulation of toxic intermediates, further exacerbating cellular damage. Additionally, this compound can generate reactive oxygen species (ROS), contributing to oxidative stress and subsequent cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but its degradation can be influenced by environmental factors such as pH and temperature . Long-term exposure to this compound has been associated with persistent oxidative stress and chronic cellular damage in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may induce mild oxidative stress and minimal cellular damage. At higher doses, this compound can cause significant toxicity, including liver damage and disruption of metabolic processes . Threshold effects have been observed, where a certain dose level triggers a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in the metabolic degradation of chlorinated aromatic compounds. It is metabolized by enzymes such as chlorocatechol 1,2-dioxygenase, leading to the formation of intermediates like chloromuconate . These intermediates are further processed through the modified ortho cleavage pathway, ultimately resulting in the formation of non-toxic metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins . The compound can accumulate in certain tissues, particularly the liver, where it undergoes metabolic processing . Its distribution is influenced by factors such as lipid solubility and the presence of binding proteins .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be affected by post-translational modifications and targeting signals that direct it to specific organelles . The compound’s localization in mitochondria is particularly significant, as it can contribute to mitochondrial dysfunction and oxidative stress .
Properties
IUPAC Name |
3,4,6-trichlorobenzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O2/c7-2-1-3(8)5(10)6(11)4(2)9/h1,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHZRJKVYOHNTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865622 | |
Record name | 3,4,6-Trichlorobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32139-72-3 | |
Record name | 3,4,6-Trichlorocatechol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32139-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,6-Trichlorocatechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032139723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,6-Trichlorobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the environmental significance of 3,4,6-Trichlorocatechol?
A: this compound (3,4,6-TCC) is a key metabolite in the bacterial degradation pathway of chlorinated benzenes, including 1,2,4-trichlorobenzene and 1,2,4,5-tetrachlorobenzene. [, , ] These compounds are considered environmental pollutants, and understanding their breakdown pathways is crucial for bioremediation strategies.
Q2: How is this compound formed during the degradation of chlorinated benzenes?
A: Studies have shown that bacteria like Pseudomonas sp. and Burkholderia sp. utilize a dioxygenase enzyme to initiate the degradation of chlorinated benzenes like 1,2,4-trichlorobenzene and 1,2,4,5-tetrachlorobenzene. [, , ] This enzyme catalyzes the addition of two oxygen atoms to the aromatic ring, forming an unstable diol intermediate. This intermediate then undergoes spontaneous dechlorination and rearomatization to yield this compound. []
Q3: What happens to this compound after it is formed?
A: Research indicates that this compound can be further degraded by anaerobic bacteria. [, ] One pathway involves its transformation into 3,4-dichlorocatechol. [] This dechlorination process highlights the potential of anaerobic microbial communities in the bioremediation of environments contaminated with chlorinated aromatic compounds.
Q4: Are there other pathways for this compound formation besides chlorobenzene degradation?
A: Yes, research suggests that this compound can also be formed during the metabolism of 2,4,5-trichlorophenol. [] This compound is metabolized by liver enzymes, and this compound is identified as one of its metabolites. This finding suggests a potential link between 2,4,5-trichlorophenol exposure and the formation of this compound in biological systems.
Q5: Are there any safety concerns associated with this compound?
A: While this compound itself might not be the primary toxicant, its precursor, 2,4,5-trichlorophenol, is known to be metabolized into reactive intermediates, including this compound and 2,5-dichlorohydroquinone. [] These metabolites have been shown to induce DNA strand breaks, raising concerns about their potential genotoxicity.
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